molecular formula C19H17NO4S B10976270 4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide

4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No.: B10976270
M. Wt: 355.4 g/mol
InChI Key: PKIKNNGPVMOVHH-UHFFFAOYSA-N
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Description

4-METHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-phenoxyphenyl)benzene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-N-(4-aminophenyl)benzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-METHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE
  • 4-METHOXY-N-(4-AMINOPHENYL)BENZENE-1-SULFONAMIDE
  • 4-METHOXY-N-(4-NITROPHENYL)BENZENE-1-SULFONAMIDE

Comparison

Compared to other similar compounds, 4-METHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the phenoxyphenyl group, which can influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties, such as increased solubility in organic solvents and potential interactions with biological targets.

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C19H17NO4S/c1-23-16-11-13-19(14-12-16)25(21,22)20-15-7-9-18(10-8-15)24-17-5-3-2-4-6-17/h2-14,20H,1H3

InChI Key

PKIKNNGPVMOVHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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